molecular formula C17H14BrClN2O2 B11147628 N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11147628
M. Wt: 393.7 g/mol
InChI Key: TWOCXWGJNPMCNI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and chloro-substituted phenyl ring, a methoxy-substituted indole ring, and an acetamide group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 4-bromo-2-chloroaniline and 5-methoxyindole.

    Formation of the Acetamide Linkage: The 4-bromo-2-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-2-chlorophenyl)chloroacetamide.

    Coupling Reaction: The N-(4-bromo-2-chlorophenyl)chloroacetamide is then coupled with 5-methoxyindole in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The bromo and chloro substituents on the phenyl ring can be reduced to form the corresponding phenyl derivatives.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-bromo-2-chlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide.

    Reduction: Formation of N-(2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.

    Substitution: Formation of N-(4-aminophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.

    N-(4-bromo-2-chlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group on the indole ring.

    N-(4-bromo-2-chlorophenyl)-2-(5-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a methoxy group on the indole ring.

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring and a methoxy group on the indole ring. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14BrClN2O2

Molecular Weight

393.7 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C17H14BrClN2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

TWOCXWGJNPMCNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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